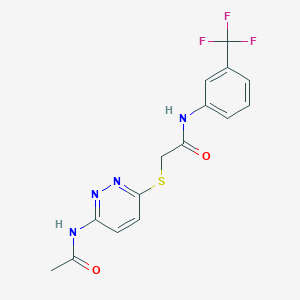
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a tetrahydrocinnolinyl moiety, and a piperazinyl ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 5,6,7,8-tetrahydrocinnoline, and piperazine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to handle the exothermic reactions safely.
Continuous Flow Chemistry: For more efficient and controlled synthesis.
Purification: Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Neuropharmacology: Investigated for its potential as a central nervous system (CNS) agent.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Psychiatric Disorders: Potential therapeutic agent for conditions like schizophrenia and depression.
Neurological Disorders: Explored for its neuroprotective properties.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Mécanisme D'action
The compound exerts its effects primarily through interaction with CNS receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters like dopamine and serotonin. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluorophenyl)-1-(4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl)ethanone: Similar structure but with a dihydroindene moiety.
2-(3-Fluorophenyl)-1-(4-(1,2,3,4-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains a tetrahydroisoquinoline group.
Uniqueness
Fluorophenyl Group: Provides unique electronic properties that can influence receptor binding affinity.
Tetrahydrocinnolinyl Moiety: Offers distinct steric and electronic characteristics compared to other similar compounds.
Piperazinyl Ethanone Structure: Enhances the compound’s ability to cross the blood-brain barrier, making it particularly useful in CNS applications.
This detailed overview provides a comprehensive understanding of 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFRPLNOIBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)

![1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2515859.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
